molecular formula C11H10BrFO B14014566 2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one

2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one

Cat. No.: B14014566
M. Wt: 257.10 g/mol
InChI Key: GVPXZHSLEHKKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo7annulen-7-one is a synthetic organic compound that belongs to the class of benzoannulenes. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzoannulene core, which is a bicyclic structure consisting of fused benzene and cycloheptene rings. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo7annulen-7-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of a suitable benzoannulene derivative. The reaction conditions often involve the use of bromine and fluorine sources, such as N-bromosuccinimide (NBS) and Selectfluor, respectively, in the presence of a suitable solvent like dichloromethane. The reactions are usually carried out under controlled temperatures to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo7annulen-7-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

    Cyclization and Ring-Opening: The benzoannulene core can undergo cyclization or ring-opening reactions, leading to the formation of new cyclic or acyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Electrophilic Substitution: Reagents such as sulfuric acid or aluminum chloride in non-polar solvents (e.g., benzene) are employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzoannulenes, while oxidation and reduction can lead to the formation of ketones, alcohols, or other functionalized derivatives.

Scientific Research Applications

2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo7annulen-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, materials, and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo7annulen-7-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
  • 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
  • 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol

Uniqueness

2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo7annulen-7-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties

Properties

Molecular Formula

C11H10BrFO

Molecular Weight

257.10 g/mol

IUPAC Name

3-bromo-2-fluoro-5,6,8,9-tetrahydrobenzo[7]annulen-7-one

InChI

InChI=1S/C11H10BrFO/c12-10-5-7-1-3-9(14)4-2-8(7)6-11(10)13/h5-6H,1-4H2

InChI Key

GVPXZHSLEHKKAR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2CCC1=O)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.